2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
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Description
2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Characterization
Compounds with structural similarities, such as those involving heterocyclic rings like 1,2,4-oxadiazol, have been studied for their synthesis and spectral characterization. These studies often aim to explore novel synthetic pathways and understand the chemical and physical properties of these compounds through spectroscopic methods. For example, Mahmoud et al. (2012) described the synthesis and spectral characterization of various phthalazinone derivatives, highlighting the importance of these processes in developing new compounds with potential applications in material science and pharmaceuticals (Mahmoud et al., 2012).
Anticancer Activities
The design and synthesis of novel heterocyclic compounds, including those with 1,2,4-oxadiazole units, have been explored for their anticancer activities. These studies involve evaluating the biological activity of synthesized compounds against various cancer cell lines to identify potential anticancer agents. For instance, Xin He et al. (2018) investigated the anticancer activities of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, providing insights into the therapeutic potential of such compounds (Xin He et al., 2018).
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-8-5-6-9-15(13)12-24-19(25)17(18-21-14(2)27-22-18)16-10-4-3-7-11-23(16)20(24)26/h5-6,8-9H,3-4,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRZMZYMVPGJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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